molecular formula C7H6Cl2IN B13338947 (3,5-Dichloro-2-iodophenyl)methanamine

(3,5-Dichloro-2-iodophenyl)methanamine

Cat. No.: B13338947
M. Wt: 301.94 g/mol
InChI Key: NSLVGOZHXKTKAB-UHFFFAOYSA-N
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Description

(3,5-Dichloro-2-iodophenyl)methanamine is a chemical compound with the molecular formula C7H6Cl2IN. It is known for its unique reactivity and selectivity, making it valuable in various scientific and industrial applications. The compound has a molecular weight of 301.9 g/mol and is often used in pharmaceutical testing and research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,5-Dichloro-2-iodophenyl)methanamine typically involves the iodination of a precursor compound, followed by amination. One common method includes the reaction of 3,5-dichloro-2-iodobenzene with a suitable amine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the precursor compounds are mixed and reacted under optimized conditions. The process may include steps such as purification, crystallization, and drying to obtain the final high-purity product.

Chemical Reactions Analysis

Types of Reactions

(3,5-Dichloro-2-iodophenyl)methanamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, where the iodine or chlorine atoms are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium azide. The reactions are typically carried out under controlled temperatures and pressures to ensure high yields and selectivity.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding nitro compounds, while substitution reactions can produce a variety of substituted phenylmethanamines.

Scientific Research Applications

(3,5-Dichloro-2-iodophenyl)methanamine is widely used in scientific research due to its unique properties. Some of its applications include:

Mechanism of Action

The mechanism of action of (3,5-Dichloro-2-iodophenyl)methanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to (3,5-Dichloro-2-iodophenyl)methanamine include:

  • (3,5-Dichloro-2-fluorophenyl)methanamine
  • (3,5-Dichloro-2-bromophenyl)methanamine
  • (3,5-Dichloro-2-chlorophenyl)methanamine

Uniqueness

What sets this compound apart from these similar compounds is its unique combination of chlorine and iodine atoms, which confer distinct reactivity and selectivity. This makes it particularly valuable in applications requiring precise control over chemical reactions and product formation .

Properties

Molecular Formula

C7H6Cl2IN

Molecular Weight

301.94 g/mol

IUPAC Name

(3,5-dichloro-2-iodophenyl)methanamine

InChI

InChI=1S/C7H6Cl2IN/c8-5-1-4(3-11)7(10)6(9)2-5/h1-2H,3,11H2

InChI Key

NSLVGOZHXKTKAB-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1CN)I)Cl)Cl

Origin of Product

United States

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